Cas no 1218592-41-6 (3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol)
![3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol structure](https://ja.kuujia.com/scimg/cas/1218592-41-6x500.png)
3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-((2-isopropyl-5-methylcyclohexyl)amino)propan-1-ol
- 3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol
-
- インチ: 1S/C13H27NO/c1-10(2)12-6-5-11(3)9-13(12)14-7-4-8-15/h10-15H,4-9H2,1-3H3
- InChIKey: KAQXLSAOMMGBQJ-UHFFFAOYSA-N
- SMILES: C(O)CCNC1CC(C)CCC1C(C)C
3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-169079-2.5g |
3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol |
1218592-41-6 | 2.5g |
$810.0 | 2023-09-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8084-5G |
3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol |
1218592-41-6 | 95% | 5g |
¥ 9,655.00 | 2023-03-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8084-500MG |
3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol |
1218592-41-6 | 95% | 500MG |
¥ 2,574.00 | 2023-03-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8084-10G |
3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol |
1218592-41-6 | 95% | 10g |
¥ 14,322.00 | 2023-03-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8084-500mg |
3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol |
1218592-41-6 | 95% | 500mg |
¥2527.0 | 2024-04-25 | |
Ambeed | A1058270-1g |
3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol |
1218592-41-6 | 98% | 1g |
$541.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1426022-1g |
3-((2-Isopropyl-5-methylcyclohexyl)amino)propan-1-ol |
1218592-41-6 | 98% | 1g |
¥5269.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8084-5g |
3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol |
1218592-41-6 | 95% | 5g |
¥9481.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8084-1g |
3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol |
1218592-41-6 | 95% | 1g |
¥3163.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8084-10.0g |
3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol |
1218592-41-6 | 95% | 10.0g |
¥14062.0000 | 2024-07-28 |
3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-olに関する追加情報
Research Briefing on 3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol (CAS: 1218592-41-6)
Recent studies on the compound 3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol (CAS: 1218592-41-6) have highlighted its potential applications in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclohexylamino-propanol structure, has been the subject of several investigations due to its promising biological activities and potential therapeutic uses. The following briefing provides an overview of the latest research findings, methodologies, and implications associated with this molecule.
One of the key areas of interest in recent studies has been the synthesis and optimization of 3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for its application in drug development. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and confirm its structural integrity. These efforts have paved the way for further exploration of its pharmacological properties.
In vitro and in vivo studies have demonstrated that 3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol exhibits significant biological activity, particularly in modulating specific enzymatic pathways. For instance, recent findings suggest that this compound may act as an inhibitor or activator of certain enzymes involved in inflammatory and metabolic disorders. These insights have sparked interest in its potential as a lead compound for the development of new therapeutic agents targeting conditions such as diabetes, obesity, and autoimmune diseases.
Furthermore, computational modeling and molecular docking studies have provided valuable insights into the interaction mechanisms of 3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol with its biological targets. These simulations have identified key binding sites and affinity parameters, which are essential for rational drug design. Such approaches have not only enhanced our understanding of the compound's mode of action but also facilitated the identification of structural analogs with improved efficacy and selectivity.
Despite these promising developments, challenges remain in the clinical translation of 3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be addressed through comprehensive preclinical studies. Ongoing research is focused on optimizing the compound's formulation and delivery systems to overcome these hurdles and maximize its therapeutic potential.
In conclusion, 3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol (CAS: 1218592-41-6) represents a promising candidate for further investigation in the field of chemical biology and drug discovery. Its unique structural features and demonstrated biological activities make it a valuable subject for ongoing and future research. Continued efforts in synthesis optimization, mechanistic studies, and preclinical evaluation will be crucial in unlocking its full therapeutic potential and advancing it toward clinical applications.
1218592-41-6 (3-{[5-methyl-2-(propan-2-yl)cyclohexyl]amino}propan-1-ol) Related Products
- 900641-64-7(2-(ethylamino)-N-(2-methoxyphenyl)acetamide)
- 85333-26-2(4-(Benzyloxy)pyridin-2-amine)
- 2034390-04-8(N-[[6-(diethylamino)pyridin-3-yl]methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide)
- 75829-66-2(Phenyl 4,6-O-benzylidene-b-D-glucopyranoside)
- 2228236-61-9(2-hydroxy-3-4-(methoxycarbonyl)-5-methylfuran-2-ylpropanoic acid)
- 1170701-52-6(N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine)
- 2228084-99-7(methyl 2-amino-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetate)
- 1219912-94-3(2-(benzylsulfanyl)-N-3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-ylacetamide)
- 1246822-09-2(2-bromo-4,5-dichlorobenzene-1-sulfonamide)
- 1177278-07-7(N-[3-(1H-imidazol-1-yl)propyl]-4-methoxy-7-methyl-1,3-benzothiazol-2-amine)
